molecular formula C22H20ClN5O2 B2435024 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide CAS No. 922056-55-1

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide

Cat. No. B2435024
CAS RN: 922056-55-1
M. Wt: 421.89
InChI Key: CHSMAQGHXVWBAM-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallographic analysis . The compound exhibited productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .

Scientific Research Applications

Synthesis and Structural Confirmation

The compound was synthesized and structurally confirmed using several analytical techniques, including 1H NMR , 13C NMR , HRMS , and single-crystal X-ray diffraction . Its chemical formula is C10H12ClN5O2, with a molecular weight of 269.70 g/mol. The crystal structure reveals a benzene ring and a 1,3,5-triazine ring. Notably, the crystal structure is stabilized by intramolecular and intermolecular hydrogen bonding interactions .

Aphicidal Activity

Preliminary bioassays demonstrated that the title compound exhibits aphicidal activity against two aphid species: Sitobion miscanthi (with an inhibition rate of 74.1%) and Schizaphis graminum (with an inhibition rate of 77.5%) . This finding suggests its potential as an insect control agent.

Antifungal Properties

The same compound also displayed antifungal activity against Pythium aphanidermatum , with an inhibition rate of 62.0% . This property highlights its potential as a fungicide.

Triazine Compounds in Medicine and Agrochemicals

Substituted triazine compounds, including this one, have gained attention for their diverse applications. They are used as adenosine A antagonists , anticonvulsants , antimicrobials , anticancer agents , bactericides , herbicides , and insecticides . The simple structure of hexahydro-1,3,5-triazine contributes to its pharmaceutical activities .

Role of NO2 Group

The electron-withdrawing group NO2 plays a crucial role in providing insecticidal properties . Previous studies have shown its effectiveness against various pests, such as Myzus persicae , Aphis gossypi , Aphis medicagini , Nilaparvata lugens , and Spodoptera littoralis .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown significant inhibitory activity against various cell lines , suggesting that this compound may also have potent effects at the molecular and cellular levels.

Future Directions

The compound shows potential as an antitumor agent due to its ability to inhibit PKB . Future research could focus on further optimizing its synthesis and improving its bioavailability.

properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-15-4-2-3-5-18(15)21(29)24-10-11-28-20-19(12-26-28)22(30)27(14-25-20)13-16-6-8-17(23)9-7-16/h2-9,12,14H,10-11,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSMAQGHXVWBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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